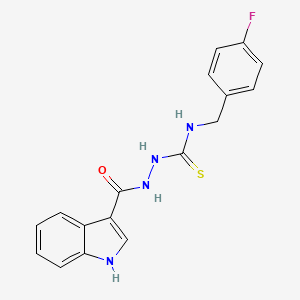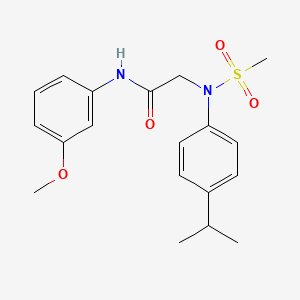![molecular formula C16H14ClN3O4 B5796576 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, CNPA has gained significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing its activity. PARP plays a crucial role in DNA repair, and inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have a potent inhibitory effect on PARP activity, leading to accumulation of DNA damage and ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potent inhibitory effect on PARP activity, making it a useful tool for studying DNA repair mechanisms. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, the limitations of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential neuroprotective effects of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in neurodegenerative disorders. In addition, the role of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation. Finally, the use of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in combination with other therapeutic agents, such as chemotherapy or radiation therapy, may enhance its anticancer properties and improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with propionyl chloride to form 4-chloro-3-nitro-N-propionylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis method of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been optimized to achieve high yields and purity, making it suitable for scientific research purposes.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting PARP, which plays a crucial role in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cancer cell death. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-4-3-5-12(9-11)19-16(22)10-6-7-13(17)14(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOVKFDHZAZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)


![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)